Superior Binding Affinity and Functional Inhibition of NET vs. Closest Structural and Pharmacological Analogs
Talsupram exhibits superior affinity and functional inhibition for the norepinephrine transporter (NET) compared to its closest structural analog, talopram, and other benchmark NRIs. Its IC50 for human NET inhibition is 0.79 nM, which is >3-fold more potent than talopram (IC50 = 2.9 nM) and >5-fold more potent than desipramine (Ki = 4 nM) . In rat brain tissue, talsupram's Ki of 0.79 nM for NET is >5-fold lower than talopram's Ki of 4.5 nM [1][2].
| Evidence Dimension | In vitro affinity/potency for NET |
|---|---|
| Target Compound Data | IC50 = 0.79 nM (human NET); Ki = 0.79 nM (rat NET) |
| Comparator Or Baseline | Talopram: IC50 = 2.9 nM (human NET), Ki = 4.5 nM (rat NET); Desipramine: Ki = 4 nM; Reboxetine: Ki = 1.1 nM (rat NET); Atomoxetine: Ki = 5 nM |
| Quantified Difference | Talsupram is ~3.7-fold more potent than talopram (IC50) and ~5.7-fold more potent than talopram (Ki) for NET. |
| Conditions | Human NET expressed in cells (IC50); Rat brain prefrontal cortex/homogenates (Ki) |
Why This Matters
For researchers seeking maximal target engagement in vitro or ex vivo, talsupram offers a potency advantage, requiring lower concentrations to achieve near-complete NET blockade compared to talopram or desipramine.
- [1] BindingDB. Ki Summary for BDBM50021217 (Talsupram) at Rat Norepinephrine Transporter. View Source
- [2] BindingDB. Ki Summary for BDBM50021246 (Talopram) at Rat Norepinephrine Transporter. View Source
